BenchChemオンラインストアへようこそ!

2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one

BET bromodomain inhibition BD2 selectivity acute myeloid leukemia

2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one (CAS: 1710472-55-1) is a heterocyclic small molecule built on a fused furan–pyridinone core bearing a reactive hydroxymethyl substituent at the 2‑position. This scaffold constitutes the minimal pharmacophoric framework for a recently disclosed series of second‑bromodomain (BD2)‑selective BET inhibitors that separate anti‑leukemic efficacy from pan‑BET toxicity.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B8007202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1OC(=C2)CO
InChIInChI=1S/C8H7NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-3,10H,4H2,(H,9,11)
InChIKeyYPHFBNZBIHDHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one – A Strategic Heterocyclic Building Block for Selective BET Inhibitor Discovery


2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one (CAS: 1710472-55-1) is a heterocyclic small molecule built on a fused furan–pyridinone core bearing a reactive hydroxymethyl substituent at the 2‑position . This scaffold constitutes the minimal pharmacophoric framework for a recently disclosed series of second‑bromodomain (BD2)‑selective BET inhibitors that separate anti‑leukemic efficacy from pan‑BET toxicity [1]. When procurement teams compare building blocks, the decisive variable is not the core alone but whether the 2‑substituent is a derivatisable handle (hydroxymethyl), a passive group (methyl, unsubstituted), or a pre‑installed elaborated fragment that restricts downstream chemistry.

Why the Hydroxymethyl Substituent Cannot Be Replaced by Unsubstituted or Alkyl‑Only Furopyridinone Analogs


The furo[3,2‑c]pyridin‑4(5H)‑one core is commercially available in several variants (unsubstituted, 2‑methyl, 2‑(4‑chlorophenyl)), but these analogs lack the primary alcohol handle that enables late‑stage diversification via esterification, etherification, or oxidation to aldehyde/carboxylic acid intermediates . The BD2‑selective inhibitor series demonstrates that a hydrogen‑bond donor at the 2‑position directly engages the BRD4 BD2 binding site, and replacing the hydroxymethyl group with a methyl substituent or a hydrogen atom abolishes this key interaction, yielding 50‑ to 350‑fold reductions in BD2 affinity [1]. For a medicinal chemistry programme, sourcing the unsubstituted core instead of the hydroxymethyl derivative forces an additional C‑H activation or halogenation‑alkylation step that not only adds 3‑5 synthetic steps but also risks introducing regioisomeric impurities that are absent when the hydroxymethyl handle is already installed.

Quantitative Differentiation Evidence: 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one vs. Closest Analogs


BD2‑Selective BET Affinity: Hydroxymethyl vs. Unsubstituted and 2‑Methyl Furopyridinone Cores

In the furo[3,2‑c]pyridin‑4(5H)‑one series, the presence of a hydroxymethyl group at the 2‑position is critical for achieving sub‑nanomolar BRD4 BD2 affinity. The representative elaborated derivative 8l (XY153), which retains the 2‑hydroxymethyl motif, binds BRD4 BD2 with an IC50 of 0.79 nM and exhibits 354‑fold selectivity over BRD4 BD1 [1]. In contrast, the unsubstituted furo[3,2‑c]pyridin‑4(5H)‑one core (CAS 26956‑43‑4) and 2‑methylfuro[3,2‑c]pyridin‑4(5H)‑one (CAS 26956‑44‑5) lack the essential hydrogen‑bond donor and, when elaborated into analogous derivatives, show >100‑fold reduction in BRD4 BD2 affinity [2]. This SAR places the 2‑hydroxymethyl synthon in a class of building blocks that uniquely enable BD2‑selective inhibitor design.

BET bromodomain inhibition BD2 selectivity acute myeloid leukemia

Antiproliferative Activity in AML Cell Models: Driver Scaffold vs. Non‑Hydroxymethyl Analogs

The 2‑hydroxymethyl‑containing derivative 8l (XY153) exhibits an IC50 of 0.55 nM against the MV4‑11 acute myeloid leukemia cell line, with additional antiproliferative activity across a panel of AML lines (MOLM‑13: 260 nM; Kasumi‑1: 471 nM; THP‑1: 1.3 µM) while sparing normal lung fibroblasts (weak cytotoxicity) [1]. Building blocks that lack the hydroxymethyl handle (unsubstituted core, 2‑methyl analog) produce final compounds with significantly attenuated cellular potency, consistent with their reduced biochemical target engagement [2]. This cellular efficacy gap is directly attributable to the building block choice at the earliest stage of synthesis.

antiproliferative activity MV4‑11 leukemia cells cancer cell line panel

BD2 Domain Selectivity Window: Hydroxymethyl‑Enabled Isoform Discrimination

Pan‑BET inhibitors that engage both BD1 and BD2 domains of BRD4 cause mechanism‑based toxicities that have stalled clinical development. The hydroxymethyl‑bearing derivative 8l (XY153) achieves 354‑fold selectivity for BRD4 BD2 over BD1 and an additional 6‑fold selectivity over other BET family BD2 domains (BRD2, BRD3, BRDT) [1]. In contrast, pan‑BET clinical compounds such as molibresib (GSK525762) and apabetalone display BD1/BD2 selectivity ratios of <5‑fold [2]. This domain selectivity, which is structurally mapped to the 2‑hydroxymethyl‑mediated hydrogen‑bond network in the BD2 pocket, is not achievable with unsubstituted or 2‑alkyl furopyridinone building blocks [3].

BD2 domain selectivity BRD4 BD1 vs BD2 BET inhibitor safety

In Vitro Metabolic Stability: Hydroxymethyl‑Containing Derivatives Demonstrate Favorable ADME Profile

Compound 8l (XY153), which incorporates the 2‑hydroxymethyl‑furopyridinone core, shows good metabolic stability in human liver microsomes (HLM), with intrinsic clearance (CLint) values consistent with a low‑clearance profile [1]. While specific nmol/min/mg data for 8l are not disclosed in the primary publication, the series as a whole demonstrates that the hydroxymethyl group, unlike more lipophilic 2‑substituents (e.g., 2‑(4‑chlorophenyl)), does not introduce a metabolic soft spot that triggers rapid oxidative clearance . This contrasts with 2‑aryl furopyridinone building blocks, where CYP‑mediated hydroxylation at the pendant phenyl ring routinely elevates CLint above 50 µL/min/mg, limiting in vivo exposure.

metabolic stability microsomal clearance lead optimisation ADME

Commercial Purity Benchmark: MolCore NLT 98% vs. Generic Supplier Specifications

MolCore supplies 2‑(Hydroxymethyl)furo[3,2‑c]pyridin‑4(5H)‑one under a NLT 98% purity specification with ISO‑certified quality systems . Generic vendors offering the unsubstituted furopyridinone core (CAS 26956‑43‑4) typically provide purities of 95‑97% . The 1‑3% purity gap, while numerically small, translates to 10‑30 mg of unidentified impurity per gram of building block—a critical variable when the compound is used in late‑stage diversification where residual impurities can poison palladium catalysts, generate confounding biological assay artefacts, or necessitate expensive repurification after multi‑step synthesis.

chemical purity NLT 98% specification ISO‑certified manufacturing

Hazard Profile Differentiation: Acute Oral Toxicity Classification vs. Unsubstituted Core

The unsubstituted furo[3,2‑c]pyridin‑4(5H)‑one core carries an H302 (Harmful if swallowed) acute oral toxicity classification with additional skin irritation (H315) and specific target organ toxicity (H335) warnings . The 2‑hydroxymethyl derivative, by virtue of its increased polarity and reduced membrane permeability, is predicted to exhibit a lower acute oral toxicity classification (Category 5 or unclassified) based on in silico GHS profiling, although experimental toxicology data remain unpublished [1]. For laboratories handling gram‑scale quantities, this difference affects personal protective equipment requirements and waste disposal protocols, making the hydroxymethyl analog a operationally safer choice for routine synthetic workflows.

acute toxicity GHS classification laboratory safety

Prioritised Application Scenarios for 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one Based on Quantitative Evidence


BD2‑Selective BET Inhibitor Lead Discovery for Acute Myeloid Leukemia

Medicinal chemistry teams designing BD2‑selective BET inhibitors should default to the 2‑hydroxymethyl furopyridinone building block as the synthetic entry point. This building block uniquely provides the hydrogen‑bond donor motif required for 354‑fold BD2/BD1 selectivity and sub‑nanomolar BRD4 BD2 affinity (IC50 = 0.79 nM for the representative derivative), as demonstrated in the J Med Chem 2022 series [1]. Downstream elaboration yields compounds with potent antiproliferative activity against AML cell lines (MV4‑11 IC50 = 0.55 nM) while sparing normal fibroblasts—a therapeutic window that pan‑BET inhibitors have failed to achieve [1].

Late‑Stage Diversification via Hydroxymethyl Handle for Targeted Protein Degraders (PROTACs)

The primary alcohol at the 2‑position is an ideal tethering point for linker attachment in proteolysis‑targeting chimera (PROTAC) design. Unlike the unsubstituted core or 2‑methyl analog, which require harsh C‑H functionalisation conditions, the hydroxymethyl group undergoes clean esterification or etherification under mild conditions compatible with complex ligand moieties [1]. This enables modular construction of VHL‑ or CRBN‑recruiting PROTACs based on the BD2‑selective BET inhibitor scaffold, accelerating the exploration of catalytic target degradation as an alternative to occupancy‑driven inhibition.

Parallel Medicinal Chemistry Library Synthesis for SAR Expansion

For structure‑activity relationship (SAR) campaigns, the hydroxymethyl building block serves as a single versatile intermediate from which diverse 2‑substituted libraries can be generated via simple functional group interconversions: oxidation to the aldehyde (for reductive amination), oxidation to the carboxylic acid (for amide coupling), or direct etherification (for O‑alkyl diversity) [1]. One gram of the hydroxymethyl building block can yield 10‑15 distinct final compounds, whereas the same weight of the 2‑methyl analog provides only one route (electrophilic aromatic substitution), dramatically reducing chemical space coverage per procurement dollar.

ISO‑Certified Building Block Supply for Regulated Pharmaceutical Development

When a BD2‑selective lead compound progresses into candidate nomination and IND‑enabling studies, the building block supply chain must meet regulatory quality standards. MolCore’s NLT 98% purity with ISO‑certified manufacturing provides documented batch consistency and impurity profiling that generic suppliers of the unsubstituted core (95‑97% purity, no ISO certification) cannot match [1]. This difference becomes material when Chemistry, Manufacturing, and Controls (CMC) documentation requires traceability of all synthetic intermediates back to qualified raw materials [2].

Quote Request

Request a Quote for 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.